molecular formula C8H13N3O2 B12982450 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

Cat. No.: B12982450
M. Wt: 183.21 g/mol
InChI Key: SXPRZUFKMNJJGQ-UHFFFAOYSA-N
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Description

2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione stands out due to its specific structural features and the range of biological activities it exhibits.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione

InChI

InChI=1S/C8H13N3O2/c1-2-10-7(12)6-5-9-3-4-11(6)8(10)13/h6,9H,2-5H2,1H3

InChI Key

SXPRZUFKMNJJGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2CNCCN2C1=O

Origin of Product

United States

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